molecular formula C11H11ClN2 B11781832 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B11781832
M. Wt: 206.67 g/mol
InChI Key: XBVPSDNAFHLZGB-UHFFFAOYSA-N
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Description

3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines.

Chemical Reactions Analysis

3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese triflate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be compared with other cyclopenta[c]pyridine derivatives, such as:

These compounds share similar structural features but may differ in their specific substituents and biological activities. The unique combination of the chloro and ethyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

3-chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C11H11ClN2/c1-2-10-8-5-3-4-7(8)9(6-13)11(12)14-10/h2-5H2,1H3

InChI Key

XBVPSDNAFHLZGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCC2)C#N)Cl

Origin of Product

United States

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